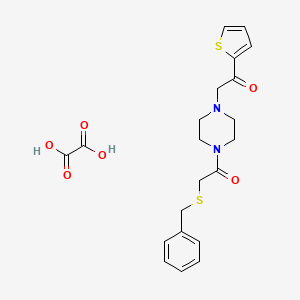
2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a benzylthio group, a piperazine ring, and a thiophene moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps:
Formation of the Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with sodium thiolate to form benzylthioether.
Piperazine Derivative Formation: The next step includes the reaction of piperazine with 2-oxo-2-(thiophen-2-yl)ethyl chloride to form the piperazine derivative.
Coupling Reaction: The benzylthioether is then coupled with the piperazine derivative under basic conditions to form the target compound.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylthio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets. The benzylthio group and piperazine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating their functions. The thiophene moiety may contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylthio)-1-(4-(2-oxo-2-(furan-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
- 2-(Benzylthio)-1-(4-(2-oxo-2-(pyridin-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
Uniqueness
Compared to similar compounds, 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2.C2H2O4/c22-17(18-7-4-12-25-18)13-20-8-10-21(11-9-20)19(23)15-24-14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,12H,8-11,13-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDUZQKMJUYKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CSCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2628990.png)
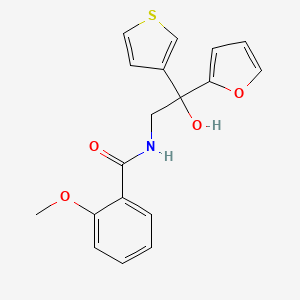
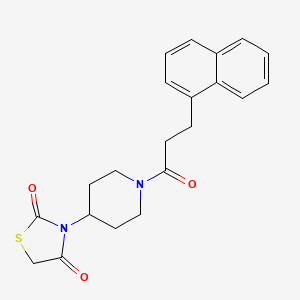
![N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2628996.png)
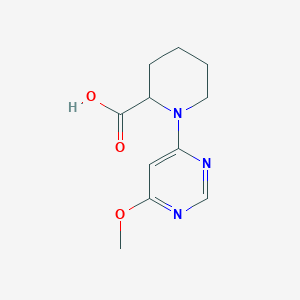

![1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B2628999.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2629002.png)
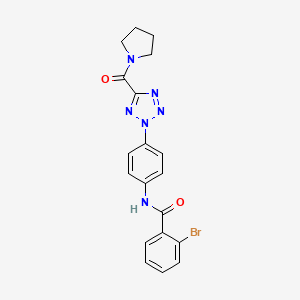
![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)
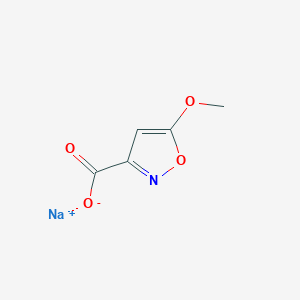
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629006.png)
![4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2629008.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2629011.png)
